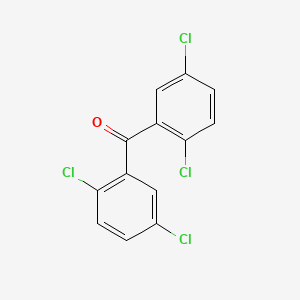
Bis(2,5-dichlorophenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2,5-dichlorophenyl)methanone is an organic compound with the molecular formula C13H8Cl2O It is a type of aromatic ketone, characterized by the presence of two 2,5-dichlorophenyl groups attached to a central carbonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Bis(2,5-dichlorophenyl)methanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation reaction, where 2,5-dichlorobenzoyl chloride reacts with benzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and at elevated temperatures to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the process .
Análisis De Reacciones Químicas
Types of Reactions: Bis(2,5-dichlorophenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in bis(2,5-dichlorophenyl)methanol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products Formed:
Oxidation: Dichlorobenzoic acids.
Reduction: Bis(2,5-dichlorophenyl)methanol.
Substitution: Various substituted this compound derivatives.
Aplicaciones Científicas De Investigación
Bis(2,5-dichlorophenyl)methanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of bis(2,5-dichlorophenyl)methanone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of certain enzymes or the disruption of cellular processes. The exact pathways and targets are still under investigation, but preliminary studies suggest its potential in modulating biochemical pathways .
Comparación Con Compuestos Similares
- Bis(2,4-dichlorophenyl)methanone
- Bis(3,4-dichlorophenyl)methanone
- Bis(2,5-dichlorophenyl)ethanone
Comparison: Bis(2,5-dichlorophenyl)methanone is unique due to the specific positioning of the chlorine atoms on the aromatic rings. This positioning influences its reactivity and the types of reactions it can undergo. Compared to its analogs, this compound may exhibit different biological activities and chemical properties, making it a compound of particular interest in research .
Propiedades
Número CAS |
25187-09-1 |
|---|---|
Fórmula molecular |
C13H6Cl4O |
Peso molecular |
320.0 g/mol |
Nombre IUPAC |
bis(2,5-dichlorophenyl)methanone |
InChI |
InChI=1S/C13H6Cl4O/c14-7-1-3-11(16)9(5-7)13(18)10-6-8(15)2-4-12(10)17/h1-6H |
Clave InChI |
JCUMFZRCQYQYFA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)C(=O)C2=C(C=CC(=C2)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(2-Bromophenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B13791906.png)

![ethyl (3S,3aS,6aR)-1,2,3,3a,4,6a-hexahydrocyclopenta[c]pyrrole-3-carboxylate](/img/structure/B13791910.png)
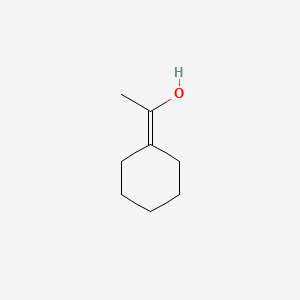
![6-{[2-(4-Benzylpiperidin-1-YL)ethyl]sulfinyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B13791915.png)
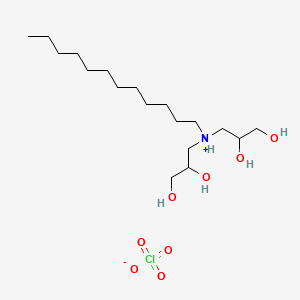
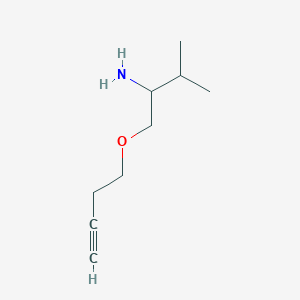
![3-Ethyl-2-[(E)-2-(3-((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-2-methyl-1-cyclohexen-1-YL)ethenyl]-1,3-benzothiazol-3-ium iodide](/img/structure/B13791929.png)
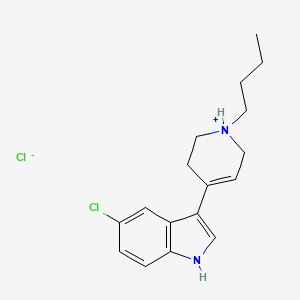
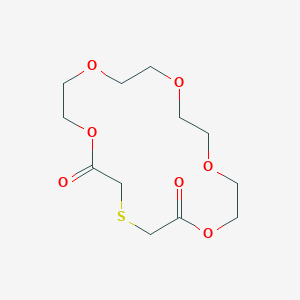
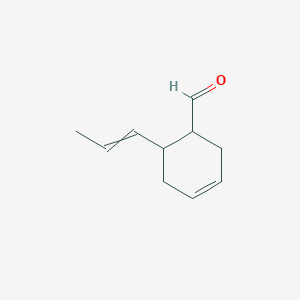
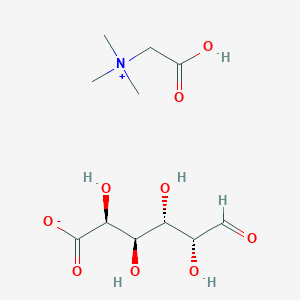

![2-Naphthalenesulfonic acid, 3-[[5-hydroxy-2-[(4-hydroxyphenyl)sulfonyl]phenyl]methyl]-, monoammonium salt](/img/structure/B13791975.png)
